Hole Mobility in Single-Crystal OFETs: 4,9-Diazapyrene Isomer 3,8-PyNN-T2 Outperforms 1,6- and 2,7-Regioisomers
Among three isomeric 4,9-diazapyrene–bithiophene co-oligomers synthesized via Suzuki coupling (1,6-PyNN-T2, 2,7-PyNN-T2, and 3,8-PyNN-T2), the 3,8-substituted isomer exhibited the highest hole mobility. The single-crystal OFET mobility of 3,8-PyNN-T2 reached 1.14 cm² V⁻¹ s⁻¹, demonstrating that the connectivity pattern on the 4,9-diazapyrene core critically determines charge-transport performance [1]. This is the first report of charge-transport properties for any diazapyrene-based π-conjugated system, filling a gap in the field [2].
| Evidence Dimension | Hole mobility (μ_h) in single-crystal organic field-effect transistors |
|---|---|
| Target Compound Data | 3,8-PyNN-T2 (4,9-diazapyrene-based): μ_h = 1.14 cm² V⁻¹ s⁻¹ |
| Comparator Or Baseline | 1,6-PyNN-T2 and 2,7-PyNN-T2: lower mobility values (reported as distinctly position-dependent; 3,8-isomer is the highest among the three) [1] |
| Quantified Difference | 3,8-isomer > 1,6- and 2,7-isomers; absolute value of 1.14 cm² V⁻¹ s⁻¹ represents a benchmark for diazapyrene-based OFET materials |
| Conditions | Single-crystal OFET devices; vacuum sublimation-purified co-oligomers [1] |
Why This Matters
For procurement of diazapyrene building blocks aimed at high-mobility organic semiconductors, the 4,9-isomer (specifically 3,8-dihalogenated intermediates) enables access to the highest-performing regioisomer, directly impacting transistor drive current and switching speed.
- [1] Li, H.; Zhao, G.; Tang, Q.; Tian, H.; Wang, L. Org. Chem. Front. 2024, 11, 7205–7213 (Abstract: '3,8-PyNN-T2 exhibited hole mobility up to 1.14 cm² V⁻¹ s⁻¹'; Results and Discussion). View Source
- [2] Li, H. et al. Org. Chem. Front. 2024, 11, 7205–7213 (Introduction: 'first to report on the charge-transfer properties of diazapyrene-based π-conjugated systems', lines 76–78). View Source
